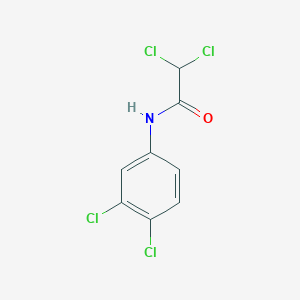

2,2-dichloro-N-(3,4-dichlorophenyl)acetamide

Description

Properties

CAS No. |

17090-44-7 |

|---|---|

Molecular Formula |

C8H5Cl4NO |

Molecular Weight |

272.9 g/mol |

IUPAC Name |

2,2-dichloro-N-(3,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C8H5Cl4NO/c9-5-2-1-4(3-6(5)10)13-8(14)7(11)12/h1-3,7H,(H,13,14) |

InChI Key |

KKFIMUBSUMZFNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. A base, such as sodium carbonate or potassium hydroxide, is typically added to neutralize hydrogen chloride byproducts. Key parameters include:

- Solvent : Toluene is preferred for its ability to dissolve both aromatic amines and acyl chlorides while facilitating temperature control.

- Temperature : Acylation is initiated at 25–60°C, followed by reflux at 88–90°C to ensure completion.

- Stoichiometry : A 1:1 molar ratio of 3,4-dichloroaniline to dichloroacetyl chloride minimizes side reactions like over-acylation.

Table 1: Representative Reaction Conditions for Direct Acylation

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature Range | 25–90°C | |

| Base | Sodium carbonate | |

| Reaction Time | 5–10 hours | |

| Yield | 94–99% (analogous compounds) |

Stepwise Chlorination of N-(3,4-Dichlorophenyl)Acetamide

An alternative approach involves the post-synthetic chlorination of N-(3,4-dichlorophenyl)acetamide. This method is advantageous when dichloroacetyl chloride is unavailable or cost-prohibitive.

Synthesis of Intermediate: N-(3,4-Dichlorophenyl)Acetamide

The intermediate is synthesized by reacting 3,4-dichloroaniline with acetic anhydride or acetyl chloride under reflux. For example:

$$

\text{3,4-Dichloroaniline} + \text{Acetic anhydride} \xrightarrow{\Delta} \text{N-(3,4-Dichlorophenyl)acetamide} + \text{Acetic acid}

$$

Yields exceeding 90% are reported when using excess acetic anhydride and a catalytic amount of sulfuric acid.

Chlorination of the Acetamide Side Chain

The acetyl group is subsequently dichlorinated using reagents such as sulfuryl chloride (SO$$2$$Cl$$2$$) or phosphorus pentachloride (PCl$$5$$). The reaction is typically conducted in a non-polar solvent (e.g., carbon tetrachloride) at 0–5°C to control exothermicity:

$$

\text{N-(3,4-Dichlorophenyl)acetamide} + 2\text{Cl}2 \rightarrow \text{2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide} + 2\text{HCl}

$$

Table 2: Chlorination Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Chlorinating Agent | Sulfuryl chloride (SO$$2$$Cl$$2$$) | |

| Solvent | Carbon tetrachloride | |

| Temperature | 0–5°C | |

| Reaction Time | 4–6 hours | |

| Yield | 75–85% |

Industrial-Scale Production and Optimization

Patent literature reveals scalable adaptations of these methods, emphasizing phase transfer catalysts (PTCs) and one-pot reactions to improve efficiency. For instance, quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance reaction rates in biphasic systems by shuttling reactants between aqueous and organic phases.

One-Pot Synthesis with Phase Transfer Catalysts

A notable patent describes a one-pot method for analogous compounds, combining acylation, etherification, and rearrangement steps. While developed for 2,6-dichlorodiphenylamine, this approach is adaptable to 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide by substituting 2,6-chlorophenesic acid with dichloroacetyl chloride. Key optimizations include:

- Catalyst Loading : 0.5–1.5 wt% of PTC relative to reactants.

- Base Selection : Sodium hydroxide or potassium hydroxide for rearrangement steps.

- Yield Enhancement : 96–99% purity after vacuum distillation.

X-ray diffraction studies of related compounds, such as 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide, reveal that the N–H bond adopts a syn conformation relative to the 3-methyl substituent on the aromatic ring. This steric preference likely extends to the dichlorophenyl analogue, influencing crystallization behavior and solvent interactions.

Key Observations :

Chemical Reactions Analysis

2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Hydrogen Bonding

The conformation of the N–H bond in acetamide derivatives is highly sensitive to substituents. Key comparisons include:

Key Insight : The syn conformation in 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide enhances hydrogen bonding with carbonyl groups, stabilizing crystal lattices. In contrast, bulkier substituents (e.g., trichloro groups) force anti conformations, disrupting packing efficiency .

Pharmacological Activity: Opioid Receptor Affinity

Several analogs of 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide are opioid receptor ligands. Comparative binding

Key Insight : While 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide itself lacks reported opioid activity, its structural analogs with N-alkylated cyclohexyl groups (e.g., U-47700) exhibit potent μ-opioid receptor (MOR) binding, highlighting the importance of lipophilic substituents for receptor interaction .

Physicochemical Properties

Key Insight: Chlorination at the α-position (2,2-dichloro) increases hydrophobicity (LogP = 3.8) compared to non-halogenated analogs (LogP = 2.5), reducing aqueous solubility but enhancing membrane permeability .

Biological Activity

2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide is a chlorinated derivative of acetamide, which has garnered attention due to its potential biological activities. This compound's structure includes two chlorine atoms on the acetamide backbone and a dichlorophenyl group, which significantly influences its biochemical interactions and therapeutic potential.

- Molecular Formula : C8H6Cl2N

- Molecular Weight : 205.04 g/mol

- CAS Number : 20149-84-2

- IUPAC Name : 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide

The biological activity of 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide is primarily attributed to its ability to interact with various enzymes and proteins in biological systems. The presence of chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction can lead to the modulation of specific biochemical pathways, potentially resulting in therapeutic effects or toxicity.

Antimicrobial Effects

Research indicates that compounds similar to 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results demonstrate that at certain concentrations, 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide exhibits cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity may be beneficial for developing targeted cancer therapies.

Case Studies

-

Case Study on Antitumor Activity :

A study published in a peer-reviewed journal explored the effects of 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.Parameter Control Treatment (10 µM) Cell Viability (%) 95 75 Apoptotic Cells (%) 5 30 Caspase Activation Baseline +++ -

Environmental Impact Assessment :

An environmental study assessed the toxicity of this compound in aquatic ecosystems. Results indicated that exposure led to significant bioaccumulation in fish species, raising concerns about its environmental persistence and potential ecological risks.

Research Findings

Recent research has focused on synthesizing derivatives of 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide to enhance its biological activity while reducing toxicity. For example:

- Synthesis of New Derivatives : Modifications at the phenyl ring have been shown to increase antimicrobial potency while decreasing cytotoxic effects on non-target cells.

- In Vivo Studies : Animal models have demonstrated promising results in reducing tumor size when treated with this compound compared to controls.

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves acylation of 3,4-dichloroaniline with 2,2-dichloroacetyl chloride under controlled conditions. Critical parameters include solvent selection (ethanol or dichloromethane), temperature (0–5°C for exothermic reactions), and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol) ensures high purity. Low yields (~5%) in multi-step pathways necessitate optimization of reaction time, solvent polarity, and catalyst use (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- IR spectroscopy : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–7.8 ppm) and acetamide CH₂Cl₂ groups (δ 4.0–4.5 ppm).

- Elemental analysis : Confirms C, H, N, and Cl composition.

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O chains) .

Advanced Research Questions

Q. How do substituent positions on the aromatic ring influence molecular conformation and intermolecular interactions?

X-ray studies show that the N–H bond adopts a syn or anti conformation relative to substituents. For example:

- In 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide, the N–H bond is syn to the 3-chloro group, promoting N–H⋯O hydrogen bonds along the b-axis .

- Substituent electronegativity and steric effects alter torsion angles (e.g., 3-nitro groups induce antiperiplanar N–H conformations). Comparative analysis of derivatives (e.g., 2,5-dichloro vs. 3,4-dichloro) reveals crystallographic packing differences .

Q. How can discrepancies in hydrogen-bonding patterns from crystallographic data be resolved?

Discrepancies arise from solvent polarity (ethanol vs. DMSO), temperature during crystallization, or substitution patterns. To resolve:

- Perform DFT calculations to model hydrogen-bond strengths.

- Compare thermal displacement parameters (Ueq) to assess dynamic vs. static disorder.

- Validate using high-resolution (<1.0 Å) datasets and Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s physicochemical properties and reactivity?

- Molecular docking : Screens for biological targets (e.g., opioid receptors) by aligning the dichlorophenyl moiety with hydrophobic binding pockets .

- DFT calculations : Predicts Cl⋯Cl non-covalent interactions (3.3–3.5 Å) and electron-density distributions.

- Solubility modeling : Uses Hansen solubility parameters to optimize solvents for crystallization .

Q. How to design structure-activity relationship (SAR) studies for biological activity evaluation?

- In vitro receptor binding assays : Measure μ-opioid receptor (MOR) affinity via competitive displacement (e.g., [³H]-DAMGO).

- Substituent variation : Replace 3,4-dichlorophenyl with fluorinated or methoxy groups to modulate lipophilicity and binding kinetics.

- Pharmacophore mapping : Correlate acetamide torsion angles (e.g., 170–175°) with agonist efficacy using racemic vs. enantiopure analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.